molecular formula C25H23BrN4O3 B2787816 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1357839-27-0

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2787816
CAS No.: 1357839-27-0
M. Wt: 507.388
InChI Key: VNOUKEMZASBYHK-UHFFFAOYSA-N
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Description

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a heterocyclic organic molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group, alongside a 3-ethylphenyl acetamide moiety. The synthesis of such compounds typically involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling reactions to introduce the acetamide group. Structural elucidation would rely on spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, with software like SHELX often employed for crystallographic refinement .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O3/c1-4-17-6-5-7-20(13-17)27-21(31)14-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-13H,4,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOUKEMZASBYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with shared moieties, such as oxadiazoles, brominated aromatics, or pyridinone derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Spectral Data (IR/NMR) Highlights Biological Activity (if reported)
Target Compound: 2-(3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide 1,2,4-oxadiazole, 4-bromophenyl, pyridinone, acetamide ~529.4 (calculated) Expected IR: C=N (1560–1600 cm⁻¹), C-Br (560 cm⁻¹) ; NMR: δ 1.2–2.5 (CH3, CH2), 7.0–8.2 (Ar-H) Not explicitly reported in evidence
Analog 1: 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine 1,3-benzoxazole, 3-bromophenyl, oxadiazole 444.3 (observed) IR: C=N (1569 cm⁻¹), C-Br (561 cm⁻¹); 1H-NMR: δ 2.34 (CH3), 7.21–8.19 (Ar-H) Anti-inflammatory, antimicrobial
Analog 2: Zygocaperoside (from Z. fabago) Glycoside, phenolic groups ~448 (estimated) 1H-NMR: δ 3.0–5.5 (glycosidic protons); UV: λmax 270 nm Antioxidant, cytotoxic

Key Findings :

Structural Variations: The target compound differs from Analog 1 in its pyridinone core and acetamide substituent, whereas Analog 1 contains a benzoxazole ring and an amine group. The 4-bromophenyl substitution in the target may enhance steric and electronic effects compared to Analog 1’s 3-bromophenyl group .

Spectroscopic Trends: Both the target compound and Analog 1 exhibit IR absorption for C=N (1560–1600 cm⁻¹) and C-Br (~560 cm⁻¹), confirming their oxadiazole and brominated motifs. However, the target’s pyridinone ring may introduce additional carbonyl signals (C=O, ~1700 cm⁻¹) absent in Analog 1 .

Biological Implications: Analog 1’s benzoxazole-oxadiazole hybrid structure has demonstrated anti-inflammatory activity, suggesting the target compound’s oxadiazole-pyridinone system could similarly target inflammatory pathways. The acetamide group may improve solubility and bioavailability compared to Analog 1’s amine . The lumping strategy (grouping structurally similar compounds) supports comparing the target’s oxadiazole moiety with other heterocycles (e.g., benzoxazole in Analog 1) to predict reactivity or metabolic stability.

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